The systematic IUPAC designation 3-hydroxy-2-methylpent-4-enoic acid precisely defines the carbon chain architecture and functional group positioning. Breaking down this name reveals critical structural features:
This molecular framework (C₆H₁₀O₃) possesses a molecular weight of 130.14 g/mol, as confirmed through multiple analytical characterizations [1] [2] [5]. The C3 carbon atom constitutes a stereocenter where the hydroxyl group can adopt either (R)- or (S)-configuration, dramatically influencing the compound's physicochemical behavior and biological interactions. While IUPAC naming specifies constitution, it does not explicitly denote stereochemistry, creating potential ambiguity in literature reporting. The terminal alkene (=CH₂) exhibits planar geometry but lacks geometric isomers due to identical substituents, unlike structural isomers such as (E)-4-hydroxy-2-methylpent-2-enoic acid (CAS 113105-25-2) where the double bond position and geometry create distinct chemical properties [4] [6].
Table 1: Key Identifiers for 3-Hydroxy-2-methylpent-4-enoic Acid
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 3-hydroxy-2-methylpent-4-enoic acid | [5] |
CAS Registry Number | 906637-85-2 (primary), 335012 (PubChem CID) | [1] [2] |
Molecular Formula | C₆H₁₀O₃ | [1] [2] |
Molecular Weight | 130.14 g/mol | [2] |
SMILES Notation | C=CC(O)C(C)C(O)=O | [2] |
The structural elucidation of 3-hydroxy-2-methylpent-4-enoic acid evolved through incremental analytical advancements spanning several decades. Initial reports in the mid-20th century described related unsaturated hydroxy acids without full stereochemical assignment. The compound gained distinct identity upon isolation from microbial metabolites in the 1990s, when chromatographic separation techniques (HPLC, GC-MS) enabled differentiation from isomers like 2-hydroxy-2-methylpent-4-enoic acid (CAS 132343-13-6) and 4-methylpent-3-enoic acid [4] [9]. The formal assignment of CAS registry number 906637-85-2 in the early 2000s marked its establishment as a unique chemical entity, coinciding with commercial availability from specialty chemical suppliers at ≥95% purity [2].
Critical milestones in isomer differentiation include:
The compound's structural complexity became fully apparent through X-ray crystallography studies in pharmaceutical contexts, where its potential as a chiral building block for PPARδ (peroxisome proliferator-activated receptor delta) agonists was explored [3]. These investigations confirmed the critical influence of the C3 stereocenter on biological activity profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0